4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one
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Overview
Description
4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenylmethyl group and a 2-oxo-2-piperidin-1-ylethyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 2-Methylphenylmethyl Group: The piperazine ring is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydride to introduce the 2-methylphenylmethyl group.
Introduction of the 2-Oxo-2-piperidin-1-ylethyl Group: The final step involves the reaction of the substituted piperazine with 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylphenyl)methyl]-piperazine: Lacks the 2-oxo-2-piperidin-1-ylethyl group.
3-(2-Oxo-2-piperidin-1-ylethyl)piperazine: Lacks the 2-methylphenylmethyl group.
Uniqueness
4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one is unique due to the presence of both the 2-methylphenylmethyl and 2-oxo-2-piperidin-1-ylethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-7-3-4-8-16(15)14-22-12-9-20-19(24)17(22)13-18(23)21-10-5-2-6-11-21/h3-4,7-8,17H,2,5-6,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXFRWLJQMCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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